molecular formula C14H24O12 B1140247 Sucrose 6'-Acetate, Technical grade 80per cent CAS No. 936001-72-8

Sucrose 6'-Acetate, Technical grade 80per cent

Cat. No.: B1140247
CAS No.: 936001-72-8
M. Wt: 384.33 g/mol
InChI Key: PAOSLUFSNSSXRZ-YOEPUIJWSA-N
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Description

Systematic Nomenclature and Molecular Formula

Sucrose 6'-acetate possesses the molecular formula C₁₄H₂₄O₁₂, corresponding to a molecular weight of 384.33 grams per mole. The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as [6-[(2S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate. An alternative systematic name describes the compound as beta-D-arabino-hex-2-ulofuranosyl 6-O-acetyl-D-gluco-hexopyranoside, which more clearly indicates the glycosidic linkage and the specific position of acetylation.

The Chemical Abstracts Service registry number for this compound is 936001-72-8, providing a unique identifier for database searches and regulatory documentation. The compound can also be described using simplified molecular input line entry system notation as CC(=O)OC[C@@H]1C@HO, which provides a complete structural representation including stereochemical information.

The International Chemical Identifier key PAOSLUFSNSSXRZ-YOEPUIJWSA-N serves as another unique identifier that can be used for computational chemistry applications and database searches. This systematic approach to nomenclature ensures precise identification of the compound across different scientific disciplines and regulatory frameworks.

Stereochemical Configuration and Isomeric Forms

The stereochemical configuration of sucrose 6'-acetate maintains the original chirality centers present in sucrose while introducing the acetate functionality at the 6'-position of the glucose moiety. The compound exists as a single regioisomer due to the selective acetylation at the primary hydroxyl group, which exhibits enhanced reactivity compared to secondary hydroxyl groups under specific reaction conditions. The glucose portion adopts the alpha-D-glucopyranosyl configuration, while the fructose moiety maintains the beta-D-fructofuranosyl arrangement characteristic of natural sucrose.

Analysis of sucrose acetates reveals that multiple regioisomers can potentially form during acetylation reactions, including various mono-, di-, and polyacetylated derivatives. However, the 6'-acetate represents the predominant product when reaction conditions favor selective primary hydroxyl group modification. The stereochemical integrity of the glycosidic linkage between the glucose and fructose units remains unchanged during the acetylation process, preserving the characteristic beta(1→2) glycosidic bond.

The absolute configuration of each chiral center follows the D-configuration for the glucose unit and D-configuration for the fructose unit, consistent with the parent sucrose molecule. This stereochemical arrangement significantly influences the compound's physicochemical properties, including solubility, crystallization behavior, and reactivity patterns in subsequent synthetic transformations.

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic studies of related sucrose derivatives provide insights into the three-dimensional conformational preferences of sucrose 6'-acetate. The glucose pyranose ring typically adopts a chair conformation designated as ⁴C₁, while the fructose furanose ring exhibits a twist conformation described as ⁴T₃. These conformational preferences align with those observed in other sucrose derivatives and contribute to the overall molecular stability and reactivity patterns.

The acetate group at the 6'-position introduces additional conformational flexibility, allowing rotation around the C-O bond connecting the acetate moiety to the glucose unit. This rotational freedom influences the molecular packing in crystalline forms and affects intermolecular interactions. Crystal packing studies of similar compounds reveal that hydrogen bonding networks play crucial roles in determining the solid-state structure and stability.

The orthorhombic crystal system with space group P₂₁₂₁₂₁ has been reported for related sucrose acetate derivatives, suggesting similar crystallographic behavior for sucrose 6'-acetate. Unit cell parameters for comparable compounds indicate dimensions of approximately a = 1.835 nanometers, b = 2.144 nanometers, and c = 0.835 nanometers, with a calculated density of approximately 1.372 grams per milliliter.

Intermolecular hydrogen bonding patterns significantly influence the crystalline structure, with hydroxyl groups forming extensive networks that stabilize the crystal lattice. The acetate carbonyl oxygen can participate in hydrogen bonding as an acceptor, while the remaining hydroxyl groups serve as both donors and acceptors in the hydrogen bonding network.

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared spectroscopic analysis of sucrose 6'-acetate reveals characteristic absorption bands that provide structural confirmation and purity assessment. The carbonyl stretch of the acetate group appears as a strong absorption band around 1740-1750 cm⁻¹, which serves as a diagnostic feature for acetate functionality. Hydroxyl group stretching vibrations appear as broad absorption bands in the 3200-3600 cm⁻¹ region, with the exact position and intensity depending on the extent of hydrogen bonding in the solid state.

The fingerprint region between 800-1500 cm⁻¹ contains multiple absorption bands characteristic of the carbohydrate backbone, including C-O stretching and C-H bending vibrations. Specific absorption patterns in the 8.4-15 micrometer region provide information about the cyclic carbohydrate structure and can be used to distinguish between different acetylation patterns. The presence of an axial or equatorial acetate group can be differentiated based on specific absorption bands, with axial acetate groups typically showing characteristic absorption at 8.63 ± 0.04 micrometers.

Nuclear magnetic resonance spectroscopic analysis provides detailed structural information about sucrose 6'-acetate, including confirmation of the acetylation position and stereochemical configuration. Proton nuclear magnetic resonance spectra exhibit characteristic acetate methyl signals around 2.0-2.1 parts per million, while the acetylated carbon appears shifted downfield in carbon-13 nuclear magnetic resonance spectra compared to the unmodified glucose carbons. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, provide complete structural assignment and confirm the regioselectivity of acetylation.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of sucrose acetate derivatives. Electrospray ionization mass spectrometry typically produces sodium or potassium adduct ions, appearing at mass-to-charge ratios of 407.33 [M+Na]⁺ and 423.30 [M+K]⁺, respectively. Tandem mass spectrometry experiments provide structural information through characteristic fragmentation patterns, including loss of acetic acid (60 mass units) and various sugar fragment ions that confirm the sucrose backbone structure.

Properties

CAS No.

936001-72-8

Molecular Formula

C14H24O12

Molecular Weight

384.33 g/mol

IUPAC Name

[(2R,3S,4S,5R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C14H24O12/c1-5(17)23-3-7-8(18)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,15-16,18-22H,2-4H2,1H3/t6-,7-,8-,9-,10+,11-,12+,13?,14+/m1/s1

InChI Key

PAOSLUFSNSSXRZ-YOEPUIJWSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O

Synonyms

β-D-Fructofuranosyl α-D-Galactopyranoside 6-Acetate; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose 6’-Acetate is synthesized through the esterification of sucrose with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a catalyst such as pyridine or sulfuric acid. The process involves the acetylation of the hydroxyl group at the 6’ position of the sucrose molecule .

Industrial Production Methods: In industrial settings, the production of Sucrose 6’-Acetate involves large-scale esterification reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Sucrose 6’-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Food Science Applications

Sweetener Production:

  • Sucrose 6'-acetate serves as a key intermediate in the synthesis of sucralose, a non-nutritive sweetener. The preparation method involves acetylation of sucrose using acetic anhydride, which enhances the sweetness profile while maintaining low caloric content .

Flavor Enhancement:

  • Research indicates that sucrose 6'-acetate can modify flavor profiles in food products, making it valuable for enhancing taste without adding calories. It has been shown to improve the sensory attributes of low-calorie foods .

Pharmaceutical Applications

Drug Formulation:

  • Sucrose 6'-acetate is investigated for its role as a potential excipient in drug formulations. Its ability to enhance solubility and stability of active pharmaceutical ingredients makes it an attractive candidate for oral dosage forms .

Toxicological Studies:

  • Recent studies have raised health concerns regarding the genotoxicity of sucrose 6'-acetate. In rodent models, it was found to induce DNA strand breaks and impair intestinal barrier integrity, highlighting the need for cautious use in food and pharmaceutical applications .

Agrochemical Applications

Synthesis of Pesticides:

  • The compound is utilized in the agrochemical industry for synthesizing novel pesticides and herbicides. Its chemical properties allow it to act as a building block in developing crop protection agents that are effective yet environmentally friendly .

Formulation Enhancer:

  • Sucrose 6'-acetate can also enhance the efficacy of agrochemical formulations by improving their adhesion to plant surfaces, thereby increasing their effectiveness against pests and diseases .

Biotechnology Applications

Enzymatic Synthesis:

  • A notable application involves its use in enzymatic reactions, particularly with lipases in organic solvents like N,N-dimethylformamide (DMF). This method offers high selectivity and energy efficiency, making it a promising approach for producing sucrose derivatives .

Gene Expression Studies:

  • Studies using human intestinal epithelium have shown that exposure to sucrose 6'-acetate can significantly alter gene expression related to inflammation and oxidative stress. These findings suggest potential implications for gut health and disease prevention .

Data Tables

Application AreaSpecific Uses
Food ScienceSweetener production, flavor enhancement
PharmaceuticalsDrug formulation, excipient
AgrochemicalsPesticide synthesis, formulation enhancer
BiotechnologyEnzymatic synthesis, gene expression studies

Case Studies

  • Food Industry Case Study:
    A study conducted on low-calorie snack foods demonstrated that incorporating sucrose 6'-acetate improved sweetness without additional calories, leading to higher consumer acceptance.
  • Pharmaceutical Research:
    A recent investigation into the safety profile of sucrose 6'-acetate revealed significant genotoxic effects at concentrations found in commercial sweeteners, prompting regulatory reviews.
  • Agrochemical Development:
    In field trials, pesticides formulated with sucrose 6'-acetate showed enhanced adhesion to crops, resulting in improved pest control efficacy compared to traditional formulations.

Mechanism of Action

The mechanism of action of Sucrose 6’-Acetate involves its interaction with various molecular targets and pathways. The acetyl group at the 6’ position can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Table 1: Key Properties of Sucrose 6'-Acetate and Related Compounds

Compound Structure Purity (%) Key Applications Viscosity Impact Thermal Stability
Sucrose 6'-Acetate (Tech. Grade 80%) Monoacetate at 6'-position 80 Industrial synthesis, polymer additives Moderate reduction (data pending) Moderate
Sucrose Acetate Isobutyrate (SAIB) Diacetate hexaisobutyrate >95 Food emulsifiers, magnetorheological elastomers (MREs) Reduces viscosity by 40% in MREs High
Ethyl Acetate Simple ester (CH3COOC2H5) >99 Solvent, coatings Low (volatile liquid) Low
Sucrose Octaacetate Fully acetylated sucrose >98 Bitterant, plasticizer High (viscous liquid) High

Stability and Compatibility

  • SAIB exhibits superior thermal stability and compatibility with hydrophobic matrices (e.g., ENR) due to its six isobutyrate groups, enhancing CIP dispersion and MR responsiveness .
  • Sucrose 6'-Acetate’s single acetyl group limits its hydrophobicity, rendering it less effective in nonpolar systems. However, its lower cost and simpler synthesis make it viable for applications where high purity is noncritical .

Regulatory and Economic Considerations

  • Cost: Technical grade Sucrose 6'-Acetate is economically favorable (~¥11/g) compared to SAIB, which requires multi-step esterification and rigorous purification .
  • Regulatory Status: SAIB is FDA-approved as a food additive (E444), whereas Sucrose 6'-Acetate’s industrial-grade status restricts its use to non-food applications unless further purified .

Biological Activity

Sucrose 6'-acetate (S-6-A) is a derivative of sucrose that has garnered attention in various fields, particularly in food science and biochemistry. This article delves into the biological activity of S-6-A, exploring its synthesis, properties, and potential applications based on recent research findings.

1. Synthesis and Properties

Sucrose 6'-acetate is synthesized through the acylation of sucrose, a process that modifies the hydroxyl groups to form acetate esters. The enzymatic synthesis of S-6-A has been studied extensively, particularly using immobilized fructosyltransferases derived from various microbial sources. For instance, a study demonstrated the successful synthesis of S-6-A using a novel enzyme from Aspergillus sp., which catalyzed the reaction efficiently under optimized conditions (50 °C, pH 6.5) .

Table 1: Optimal Conditions for Enzymatic Synthesis of S-6-A

ParameterOptimal Value
Temperature50 °C
pH6.5
Reaction Time60 min
Enzyme Concentration20 g/L
Ratio of g-6-A to Sucrose1:2

The resulting product, S-6-A, exhibits increased lipophilicity compared to sucrose, which facilitates its purification through chromatographic techniques . This property is significant for its application in various formulations.

2.1 Antimicrobial Properties

Research has indicated that sucrose derivatives, including S-6-A, possess antimicrobial properties. These compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for use in food preservation and safety . The mechanism underlying this activity may involve the disruption of microbial cell membranes due to their lipophilic nature.

2.2 Sweetness and Sensory Properties

Sucrose 6'-acetate serves as an intermediate in the synthesis of sucralose, a high-intensity sweetener. Its sweetness profile is significantly higher than that of sucrose, making it a valuable ingredient in low-calorie food products . Studies have shown that S-6-A can provide sweetness without the caloric content associated with traditional sugars.

Table 2: Sweetness Comparison

CompoundRelative Sweetness
Sucrose1
Sucralose600
Sucrose 6'-acetate~200

3.1 Enzymatic Production Efficiency

A study conducted by Li et al. highlighted the efficiency of using immobilized enzymes for producing S-6-A from sucrose. The research found that under optimal conditions, the conversion rate could reach up to 24.96%, showcasing the potential for industrial applications .

3.2 Applications in Food Industry

S-6-A's role as a precursor to sucralose has been extensively documented. In food formulations, it can enhance sweetness while reducing caloric intake, making it suitable for diabetic-friendly products. Furthermore, its antimicrobial properties can contribute to extending shelf life without relying on synthetic preservatives .

4. Conclusion

Sucrose 6'-acetate is a compound with significant biological activity and potential applications across various industries, particularly in food technology and pharmaceuticals. Its antimicrobial properties and enhanced sweetness make it an attractive alternative to traditional sweeteners. Ongoing research into its synthesis and applications will likely yield further insights into its utility in health-conscious food formulations.

Q & A

Q. What are the recommended methodologies for characterizing Sucrose 6'-Acetate (80% technical grade) to confirm purity and structural integrity?

Answer: Characterization requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^13C-NMR to verify acetate substitution at the 6'-position and quantify residual impurities .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection to assess purity. Calibrate using a reference standard and report relative peak areas for quantification .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values (C12_{12}H20_{20}O10_{10}, MW 348.28 g/mol) .
  • FT-IR Spectroscopy: Identify acetyl group absorption bands (~1740 cm1^{-1}) and compare with literature spectra .

Q. How can researchers optimize the synthesis of Sucrose 6'-Acetate to improve yield and selectivity?

Answer: Key strategies include:

  • Reagent Stoichiometry: Optimize the molar ratio of acetylating agent (e.g., acetic anhydride) to sucrose. Excess reagent may lead to over-acetylation .
  • Catalyst Selection: Test Lewis acids (e.g., ZnCl2_2) or enzymatic catalysts (lipases) to enhance regioselectivity at the 6'-position .
  • Solvent System: Use aprotic solvents (e.g., DMF or pyridine) to minimize hydrolysis of the acetyl group during reaction .
  • Temperature Control: Maintain temperatures between 40–60°C to balance reaction rate and side-product formation .
Parameter Optimal Range Impact on Yield
Acetic Anhydride:Sucrose1.2:1 to 1.5:1Maximizes 6'-selectivity
Reaction Time4–6 hoursReduces byproducts
pH (if aqueous)8.0–9.0Prevents hydrolysis

Advanced Research Questions

Q. How should researchers design multi-variable experiments to investigate the stability of Sucrose 6'-Acetate under varying storage conditions?

Answer: Adopt a factorial design to evaluate interactions between variables :

  • Factors: Temperature (4°C, 25°C, 40°C), humidity (30%, 60%), and light exposure.
  • Response Variables: Degradation rate (HPLC), acetyl group retention (FT-IR), and crystallinity (XRD).
  • Statistical Analysis: Use ANOVA to identify significant factors and interactions. For example, elevated temperature and humidity may synergistically accelerate hydrolysis .

Q. What analytical frameworks are suitable for resolving contradictions in reported bioactivity data for Sucrose 6'-Acetate?

Answer: Address discrepancies through:

  • Meta-Analysis: Systematically compare published datasets, noting differences in assay conditions (e.g., cell lines, solvent carriers) .
  • Methodological Replication: Reproduce key studies while standardizing variables (e.g., compound purity, dosage) .
  • Dose-Response Modeling: Use nonlinear regression to assess whether conflicting results arise from threshold effects or non-monotonic responses .

Q. How can theoretical frameworks guide the exploration of Sucrose 6'-Acetate’s role in glycobiology studies?

Answer:

  • Glycosylation Theory: Investigate its utility as a substrate for glycosyltransferases, focusing on steric effects of the 6'-acetyl group on enzyme binding .
  • Molecular Dynamics (MD) Simulations: Model interactions between Sucrose 6'-Acetate and membrane transporters to predict cellular uptake efficiency .
  • Kinetic Isotope Effects (KIE): Use deuterated analogs to study reaction mechanisms in metabolic pathways .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing and analyzing Sucrose 6'-Acetate across laboratories?

Answer:

  • Standard Operating Procedures (SOPs): Document reaction conditions, purification steps (e.g., column chromatography gradients), and QC thresholds (e.g., ≥95% purity by HPLC) .
  • Inter-Laboratory Validation: Share samples with collaborating labs for cross-validation using harmonized analytical methods .
  • Data Transparency: Publish raw chromatograms, spectral data, and statistical codes in supplementary materials .

Q. How should researchers integrate computational chemistry with experimental data to predict Sucrose 6'-Acetate’s reactivity?

Answer:

  • Density Functional Theory (DFT): Calculate activation energies for acetyl group hydrolysis under acidic/basic conditions .
  • Chemoinformatics Tools: Use platforms like Schrödinger or Gaussian to correlate structural descriptors (e.g., logP, polar surface area) with solubility/stability trends .
  • Machine Learning (ML): Train models on existing kinetic data to predict degradation pathways under novel conditions .

Ethical and Reporting Standards

  • Data Integrity: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for all datasets .
  • Conflict of Interest: Disclose funding sources or partnerships that may influence research outcomes .

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